molecular formula C18H15ClN4O3S2 B2500380 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE CAS No. 894947-16-1

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2500380
CAS No.: 894947-16-1
M. Wt: 434.91
InChI Key: YDXVVXIWEBBIBI-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE is a synthetically designed small molecule for research use in chemical biology and drug discovery. This compound features a multi-heterocyclic core structure that integrates a pyrimidine ring, a benzenesulfonyl group, and a 2-chlorophenyl acetamide moiety, connected via a sulfanyl linker. This molecular architecture is characteristic of scaffolds investigated for potential bioactive properties. Compounds containing similar pyrimidine and sulfanylacetic acid derivatives have been explored as intermediates in the synthesis of novel chemical entities with diverse research applications . The presence of the benzenesulfonyl group is a common feature in many pharmacologically active agents, particularly enzyme inhibitors. Researchers may find this compound valuable for screening against a broad range of biological targets. Its structure suggests potential as a building block for developing more complex molecules or as a candidate for high-throughput screening assays to investigate enzyme inhibition, receptor binding, or other cellular mechanisms. The presence of the sulfanylacetamide bridge is a structural feature found in molecules studied for their interaction with various enzymes . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c19-13-8-4-5-9-14(13)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXVVXIWEBBIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from acyclic starting materials. The process includes:

    Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

    Aromatization: Conversion of the intermediate compounds into aromatic pyrimidines.

    S-Methylation: Introduction of a methylsulfonyl group.

    Oxidation: Conversion of the methylsulfonyl compounds to the desired sulfonyl derivatives.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to sulfonyl derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogenation and other substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include various sulfonyl and amino derivatives, which can be further modified to obtain compounds with different biological activities .

Scientific Research Applications

Overview

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural attributes, including a pyrimidine ring and various functional groups, suggest significant biological activity, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

  • Molecular Formula : C20H20N4O3S2
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 894946-36-2

The compound features a pyrimidine ring , an amino group , a benzenesulfonyl group , and an acetamide moiety . These components contribute to its reactivity and biological interactions, making it a candidate for further research in drug development.

Biological Applications

The biological activity of this compound can be categorized as follows:

Anticancer Activity

Research indicates that compounds with similar structural motifs may exhibit significant activity against cancer cell lines by inhibiting specific enzymes involved in tumor proliferation. The mechanism may involve:

  • Enzyme Inhibition : Compounds can bind to active sites on enzymes, blocking substrate access and disrupting metabolic pathways critical for cancer cell survival.

Antimicrobial Properties

The compound's structural features suggest potential efficacy against various bacterial strains. It may function by:

  • Modulating Enzyme Activity : Similar compounds have shown the ability to inhibit bacterial enzymes, which can lead to reduced bacterial growth and resistance.

Case Study 1: Anticancer Activity

A study on related pyrimidine derivatives demonstrated their ability to inhibit protein kinases involved in cancer signaling pathways. These findings suggest that this compound could have similar effects.

Case Study 2: Antimicrobial Efficacy

Research into benzenesulfonamide derivatives has shown promise in treating infections caused by resistant bacteria. The presence of the sulfonyl group is believed to enhance solubility and bioavailability, critical factors for effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes involved in the metabolic pathways of protozoa, thereby exerting its antitrypanosomal and antiplasmodial effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs include triazole- and thiazole-based acetamides, as well as derivatives with varying aryl substituents. Key differences lie in the central heterocycle, substituent positions, and functional groups:

Compound Name Central Heterocycle Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine 4-Amino, 5-benzenesulfonyl; 2-chlorophenyl C₁₉H₁₅ClN₄O₃S₂ 473.96 High hydrophobicity; potential enzyme inhibition via sulfonamide-pyrimidine core
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide Triazole 4-Amino, 5-(2-chlorophenyl); 4-butylphenyl C₁₉H₂₀ClN₅OS 409.91 Lower molecular weight; increased steric bulk from butyl group
2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide Triazole 4-Amino, 5-(2-fluorophenyl); 4-butylphenyl C₁₉H₂₀FN₅OS 393.45 Fluorine substituent enhances electronegativity; potential improved bioavailability
N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide None Aminosulfonylphenyl; 2-chloroacetamide C₈H₉ClN₂O₃S 248.69 Simplified structure; likely higher solubility but reduced binding affinity
2-[(4-Bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide Thiazole 4-Bromophenyl; 4-(2-chlorophenyl) C₁₇H₁₂BrClN₂OS₂ 454.78 Bromine increases molecular weight; thiazole core may alter metabolic stability

Research Findings and Trends

  • Synthetic Routes : The target compound’s synthesis likely follows methods similar to , involving coupling of substituted pyrimidine-thiols with chloroacetamide intermediates under basic conditions .
  • Toxicity Considerations : Chlorine and sulfonamide groups (as in the target compound) are associated with idiosyncratic toxicity risks (e.g., hypersensitivity), whereas fluorine-substituted analogs () may mitigate such issues .
  • Computational Predictions : QSAR models suggest that the pyrimidine-benzenesulfonyl combination in the target compound enhances binding to ATP-binding pockets in kinases, outperforming triazole-based structures in docking simulations .

Biological Activity

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-(2-chlorophenyl)acetamide is a novel organic molecule with potential therapeutic applications. Its complex structure, featuring a pyrimidine ring and a sulfonyl group, suggests diverse biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-(2-chlorophenyl)acetamide is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 395.93 g/mol. The compound's structure includes:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms that contributes to the compound's biological properties.
  • Benzenesulfonyl Group : Enhances solubility and bioactivity.
  • Chlorophenyl Moiety : Potentially increases the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-(2-chlorophenyl)acetamide exhibit significant antimicrobial properties. Studies indicate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its antibacterial effects, likely due to its ability to inhibit bacterial enzyme pathways.

Anti-inflammatory Effects

Recent evaluations highlight the compound's potential as an anti-inflammatory agent. Similar derivatives have been shown to act as multitarget inhibitors for COX-2 and 5-LOX enzymes, which are crucial in inflammatory pathways . For instance, derivatives have exhibited IC50 values in the low micromolar range, indicating potent inhibition of these targets.

Analgesic Properties

The analgesic potential of this compound has been assessed through various in vivo models. For example, derivatives were tested for their ability to reduce pain in formalin-induced pain models, demonstrating significant efficacy . This suggests that the compound may be beneficial in pain management therapies.

The proposed mechanism of action for 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-(2-chlorophenyl)acetamide involves:

  • Enzyme Inhibition : The compound likely interacts with key enzymes involved in inflammation and pain signaling pathways.
  • Binding Affinity : Docking studies suggest strong binding interactions with target proteins, which may prevent substrate access and inhibit enzymatic activity .
  • Modulation of Biological Pathways : By affecting multiple targets, this compound may exert a broad spectrum of biological effects.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of related compounds:

StudyCompoundActivityKey Findings
9aCOX-2 InhibitorIC50 = 0.011 μM; high oral bioavailability
Various N-sulfonyl derivativesAntibacterialModerate to strong activity against Salmonella typhi
Benzimidazole derivativesAnthelminticEffective against earthworm model

These studies collectively support the notion that compounds within this chemical class possess valuable pharmacological properties.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (6.5–8.5 ppm), sulfonyl groups (δ ~3.5 ppm for -SO₂- adjacent protons), and acetamide NH (δ ~10 ppm). Compare with predicted splitting patterns from analogous pyrimidine derivatives .
  • Infrared Spectroscopy (IR) : Identify key functional groups: sulfonamide (-SO₂-NH-) at ~1330–1160 cm⁻¹ (asymmetric/symmetric S=O stretching), acetamide (C=O) at ~1650 cm⁻¹, and aromatic C-H stretches at ~3050 cm⁻¹ .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~480–500 Da) and fragmentation patterns (e.g., loss of benzenesulfonyl or chlorophenyl groups) .

Q. What are common synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Synthesize the pyrimidine core via cyclization of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH, reflux) .
  • Step 2 : Introduce the benzenesulfonyl group via nucleophilic substitution (e.g., NaH/DMF, 0°C to room temperature) .
  • Step 3 : Form the sulfanyl-acetamide linkage using thiol-disulfide exchange (e.g., 2-chlorophenylacetamide thiol with pyrimidine disulfide, in THF with TEA) .
  • Optimization : Use catalysts like DMAP for acylations, and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Methodological Answer :

  • Sulfonyl Group (-SO₂-) : Highly electrophilic; participates in SNAr reactions (e.g., with amines) under basic conditions. Monitor pH to avoid hydrolysis .
  • Sulfanyl (-S-) : Prone to oxidation (e.g., to sulfoxides/sulfones); use inert atmospheres (N₂/Ar) during synthesis .
  • Acetamide (-NHCO-) : Stabilizes via hydrogen bonding; susceptible to hydrolysis under strong acids/bases. Use buffered conditions (pH 6–8) in biological assays .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer :

  • Theoretical Framework Alignment : Re-evaluate assay conditions (e.g., cell line specificity, incubation time) against the compound’s pharmacokinetic properties (logP ~2.5–3.5, solubility in DMSO/PBS) .
  • Dose-Response Validation : Perform orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target effects from off-target toxicity. Use positive controls (e.g., known kinase inhibitors) .
  • Data Normalization : Account for batch-to-batch purity variations (HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies are effective for optimizing synthetic yield and purity in multi-step reactions?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove unreacted starting materials .
  • Catalyst Screening : Test Pd/Cu-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) to reduce side products .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of -SH stretches at ~2550 cm⁻¹) .

Q. How can researchers design experiments to evaluate the compound’s interaction with multiple biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • High-Throughput Screening (HTS) : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) and GPCR β-arrestin recruitment assays (e.g., DiscoverX) .
  • Molecular Docking : Pre-screen against target libraries (PDB structures) using software like AutoDock Vina; prioritize targets with binding energies ≤-8 kcal/mol .
  • Functional Assays : Combine Western blotting (phosphorylation inhibition) and calcium flux assays (GPCR activation) to validate dual mechanisms .

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